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molecular formula C16H14 B8764962 3-Phenyl-1,2-dihydronaphthalene CAS No. 20669-52-7

3-Phenyl-1,2-dihydronaphthalene

Cat. No. B8764962
M. Wt: 206.28 g/mol
InChI Key: CGCRJJZWGYGLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608212B1

Procedure details

1.32 mL (10.0 mmol) 2-tetralone in 5 mL of THF was added to a solution of 5.77 mL (12.0 mmol) 2.08 M phenylmagnesium chloride in THF at 0° C. The mixture was allowed to warm to room temperature, and was then stirred for an additional 1 hour. Tridecane (1.22 mL; 5.00 mmol; internal GC standard) was added, the mixture was cooled to 0°, 10 mL of 6N HCl was added. The mixture was heated to 65° and vigorously stirred for 4 hours. The mixture was then cooled to room temperature and diluted with toluene. GC analysis of the organic phase showed the presence of 2.9 mmol 2-phenyl-3,4-dihydronaphthalene (29% yield on 2-tetralone) and 4.6 mmol 2-tetralone (46% recovery). No benzylic alcohol intermediate from addition of the arylmagnesium reagent to the ketone was detected, indicating that its dehydration to the vinylaromatic had been completed by the warm acid treatment.
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.6 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=O.[C:12]1([Mg]Cl)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CCCCCCCCCCCCC.Cl>C1COCC1.C1(C)C=CC=CC=1>[C:12]1([C:2]2[CH2:3][CH2:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.32 mL
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)=O
Name
Quantity
5.77 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.22 mL
Type
reactant
Smiles
CCCCCCCCCCCCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4.6 mmol
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 65°
STIRRING
Type
STIRRING
Details
vigorously stirred for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.9 mmol
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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